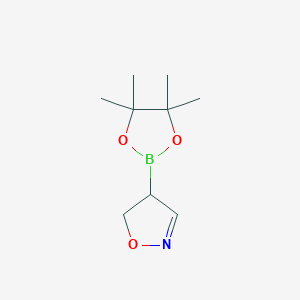
5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrimidine ring substituted with a 3-aminophenyl group and a chlorine atom, making it a versatile molecule for chemical modifications and reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The ethynyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Nitro or secondary amine derivatives of the original compound.
- Coupled products with extended aromatic systems.
Applications De Recherche Scientifique
5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and amino groups can form hydrogen bonds or π-π interactions with target molecules, influencing their function and signaling pathways.
Comparaison Avec Des Composés Similaires
5-((3-Aminophenyl)ethynyl)pyrimidine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-Chloro-5-phenylethynylpyrimidine: Lacks the amino group, which may reduce its potential for hydrogen bonding and interactions with biological targets.
5-((3-Nitrophenyl)ethynyl)-6-chloropyrimidin-4-amine: Contains a nitro group instead of an amino group, which may alter its electronic properties and reactivity.
Uniqueness: The presence of both the 3-aminophenyl and 6-chloro substituents in 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine provides a unique combination of electronic and steric effects, making it a versatile compound for various chemical and biological applications.
Propriétés
Formule moléculaire |
C12H9ClN4 |
|---|---|
Poids moléculaire |
244.68 g/mol |
Nom IUPAC |
5-[2-(3-aminophenyl)ethynyl]-6-chloropyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClN4/c13-11-10(12(15)17-7-16-11)5-4-8-2-1-3-9(14)6-8/h1-3,6-7H,14H2,(H2,15,16,17) |
Clé InChI |
VZVKXPNLIYBOGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)N)C#CC2=C(N=CN=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)

![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)


![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)





